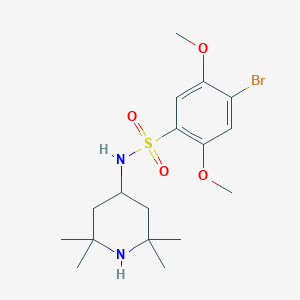![molecular formula C14H14ClNO2S B225056 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine, also known as NCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCS-1 is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins such as calmodulin and S100 proteins. This compound has been shown to enhance the activity of the plasma membrane calcium ATPase, which regulates calcium extrusion from the cell. This compound also regulates the activity of several ion channels that are involved in calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes such as neurotransmitter release, synaptic plasticity, and cell proliferation. In neurons, this compound enhances the release of neurotransmitters such as glutamate and dopamine. This compound has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity. In cancer cells, this compound promotes cell proliferation and survival by activating the PI3K/Akt signaling pathway.
実験室実験の利点と制限
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several advantages for lab experiments such as its high potency and selectivity for calcium-binding proteins. This compound is also stable and can be easily synthesized using different methods. However, this compound has some limitations such as its hydrophobic nature, which can affect its solubility in aqueous solutions. This compound can also bind to other proteins such as annexin A2, which can affect its specificity for calcium-binding proteins.
将来の方向性
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several potential future directions such as the development of this compound modulators for the treatment of neurological and psychiatric disorders. This compound modulators can be used to enhance neurotransmitter release and synaptic plasticity in neurons, which can improve cognitive function and memory. This compound modulators can also be used to treat cancer by inhibiting the activity of this compound and the PI3K/Akt signaling pathway. Another potential future direction is the development of this compound biosensors for the detection of calcium ions in cells. This compound biosensors can be used to study calcium signaling in real-time and can be applied in drug discovery and neuroscience research.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions such as the development of this compound modulators and biosensors. This compound has the potential to improve our understanding of calcium signaling and to develop new treatments for neurological and psychiatric disorders and cancer.
合成法
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine can be synthesized using different methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pyrrolidine in the presence of a catalyst such as copper(II) sulfate. The purity of this compound can be improved using recrystallization techniques.
科学的研究の応用
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate calcium signaling in neurons, which is essential for neurotransmitter release and synaptic plasticity. In cancer research, this compound has been identified as a potential target for the development of anti-cancer drugs. In drug discovery, this compound has been used as a tool compound to study the structure-activity relationship of sulfonamide-based compounds.
特性
分子式 |
C14H14ClNO2S |
|---|---|
分子量 |
295.8 g/mol |
IUPAC名 |
1-(4-chloronaphthalen-1-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-7-8-14(12-6-2-1-5-11(12)13)19(17,18)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
InChIキー |
FPFZRYPVIPRVLO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
溶解性 |
0.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)